![molecular formula C15H21NO4 B13560033 Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)
Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[2-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate: is a synthetic organic compound with a molecular formula of C12H17NO4. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is known for its role as a protecting group in organic synthesis, particularly in the protection of amines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pH, and reaction time to optimize the yield and minimize impurities. The final product is typically purified using crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-[2-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, tert-butyl N-[2-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate is used as a protecting group for amines, allowing for selective reactions on other parts of the molecule without affecting the amine group.
Biology and Medicine: The compound is utilized in the synthesis of pharmaceuticals and biologically active molecules. It helps in the development of drugs by protecting functional groups during multi-step synthesis processes.
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials that require specific functional group protection during synthesis.
Mecanismo De Acción
The mechanism by which tert-butyl N-[2-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate exerts its effects involves the formation of stable carbamate bonds that protect amine groups from unwanted reactions. The molecular targets include amines, which are temporarily protected during chemical reactions. The pathways involved include nucleophilic substitution and elimination reactions that allow for the selective deprotection of the amine group under mild conditions.
Comparación Con Compuestos Similares
tert-Butyl carbamate: Used for similar protecting group purposes but lacks the methoxyphenyl group, making it less versatile in certain reactions.
Boc-protected amines: Commonly used in peptide synthesis but may require different deprotection conditions.
Uniqueness: tert-butyl N-[2-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate is unique due to its methoxyphenyl group, which provides additional stability and reactivity compared to simpler carbamate compounds. This makes it particularly useful in complex organic synthesis and pharmaceutical applications.
Propiedades
Fórmula molecular |
C15H21NO4 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H21NO4/c1-14(2,3)20-13(18)16-15(4,10-17)11-6-8-12(19-5)9-7-11/h6-10H,1-5H3,(H,16,18) |
Clave InChI |
WSZLPDJNIDYDNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C)(C=O)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


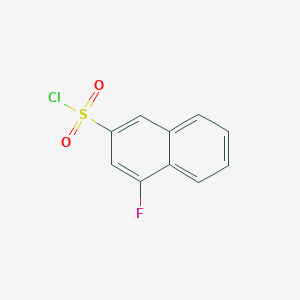

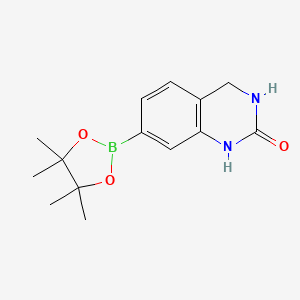
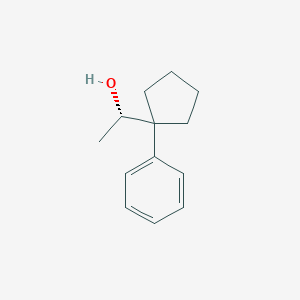
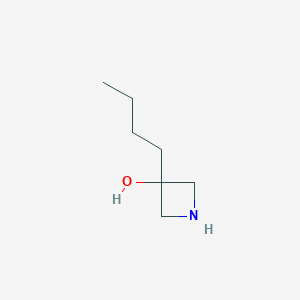
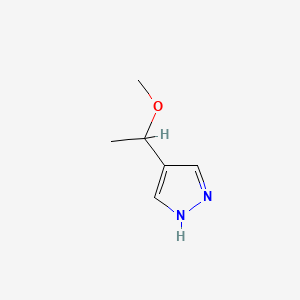
![2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid](/img/structure/B13559998.png)







